3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Imine: The imine group can be formed by reacting the benzothiazole derivative with an appropriate amine under dehydrating conditions.
Sulfonation: The final step involves the introduction of the 4-methylbenzenesulfonate group. This can be achieved by reacting the imine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: The compound can be used in the development of organic electronic materials and dyes.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can serve as a catalyst in organic synthesis and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby preventing the formation of pro-inflammatory compounds. The benzothiazole ring can also interact with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine: Similar structure but lacks the sulfonate group.
3-ethyl-2-methylbenzo[d]thiazolium iodide: Contains an iodide group instead of the sulfonate group.
6-methylbenzo[d]thiazol-2(3H)-imine: Lacks the ethyl group.
Uniqueness
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is unique due to the presence of both the ethyl and methyl groups on the benzothiazole ring and the 4-methylbenzenesulfonate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethyl-6-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.C7H8O3S/c1-3-12-8-5-4-7(2)6-9(8)13-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSWAXWWWBRSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.